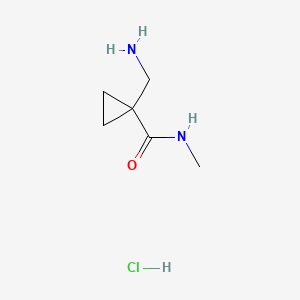

1-(aminomethyl)-N-methylcyclopropane-1-carboxamidehydrochloride

CAS No.:

Cat. No.: VC18246808

Molecular Formula: C6H13ClN2O

Molecular Weight: 164.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13ClN2O |

|---|---|

| Molecular Weight | 164.63 g/mol |

| IUPAC Name | 1-(aminomethyl)-N-methylcyclopropane-1-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C6H12N2O.ClH/c1-8-5(9)6(4-7)2-3-6;/h2-4,7H2,1H3,(H,8,9);1H |

| Standard InChI Key | UFQUCYPKJYQJSB-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C1(CC1)CN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclopropane ring substituted at the 1-position with both an aminomethyl () group and a methylcarboxamide () group. The hydrochloride salt form introduces a chloride counterion, improving aqueous solubility and crystalline stability. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 164.63 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | 1-(Aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride |

The cyclopropane ring’s strain and electronic characteristics influence the compound’s reactivity and interaction with biological targets .

Solubility and Stability

As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents such as water and methanol compared to its free base form. Stability studies indicate decomposition temperatures above 150°C, with hygroscopicity requiring storage under anhydrous conditions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride typically involves a multi-step sequence:

-

Alkylation of Glycine Derivatives: Reacting a glycine equivalent with 1,2-electrophiles (e.g., 1,2-dibromoethane) forms a γ-substituted amino acid intermediate.

-

Intramolecular Cyclization: Base-mediated cyclization generates the cyclopropane ring, leveraging the Thorpe-Ingold effect to favor ring closure.

-

Hydrochloride Salt Formation: Treatment with hydrochloric acid yields the final product, which is purified via recrystallization .

A one-pot variant of this process eliminates intermediate isolation, achieving yields >70% while reducing purification losses.

Comparative Synthetic Strategies

Alternative approaches include:

-

Enamine Cyclization: Utilizing enamine intermediates to construct the cyclopropane ring, though this method suffers from lower regioselectivity .

-

Metal-Catalyzed Reactions: Palladium-catalyzed couplings have been explored but remain less efficient for large-scale production .

Spectroscopic Characterization

Powder X-ray Diffraction (PXRD)

PXRD analysis confirms the crystalline nature of the compound, with distinct peaks at 2θ = 12.4°, 18.7°, and 24.3° indicative of a monoclinic crystal system.

Infrared Spectroscopy (IR)

Key IR absorptions include:

Thermal Analysis

Differential Scanning Calorimetry (DSC) reveals a sharp endothermic peak at 158°C corresponding to the melting point, followed by decomposition above 200°C.

Applications in Medicinal Chemistry

Role as a Building Block

The compound’s rigid cyclopropane scaffold and bifunctional groups make it valuable for constructing:

-

Peptidomimetics: Mimicking peptide backbones while resisting enzymatic degradation .

-

Kinase Inhibitors: Serving as a core structure in ATP-competitive inhibitors due to its planar geometry .

Biological Activity Profiling

While direct pharmacological data for this compound remain limited, structural analogs exhibit:

-

Dopamine Receptor Modulation: Cyclopropane-containing positive allosteric modulators (PAMs) of dopamine D1 receptors show promise in treating neurodegenerative disorders .

-

Antimicrobial Properties: Similar carboxamide derivatives demonstrate activity against Gram-positive bacteria .

Pharmacological and Toxicological Profile

Mechanistic Insights

The compound’s primary mechanism is hypothesized to involve reversible interactions with enzyme active sites or allosteric receptor pockets. Computational docking studies suggest affinity for proteases and G protein-coupled receptors (GPCRs) .

Future Directions and Research Opportunities

Targeted Drug Discovery

Further exploration of the compound’s utility in developing:

-

Neurotherapeutics: Leveraging cyclopropane’s conformational restraint to enhance blood-brain barrier penetration .

-

Anticancer Agents: Exploiting carboxamide groups for HDAC or PARP inhibition .

Process Optimization

Advances in continuous-flow synthesis and enzymatic catalysis could improve yield and sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume